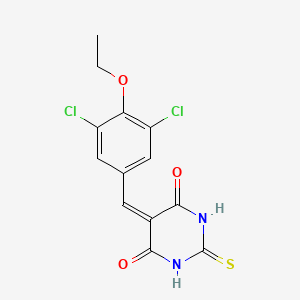![molecular formula C13H12BrN3O2 B5710415 4-bromo-6-methoxy-7,8,9,10-tetrahydro-6H-[1,2,5]oxadiazolo[3,4-c]carbazole](/img/structure/B5710415.png)
4-bromo-6-methoxy-7,8,9,10-tetrahydro-6H-[1,2,5]oxadiazolo[3,4-c]carbazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-bromo-6-methoxy-7,8,9,10-tetrahydro-6H-[1,2,5]oxadiazolo[3,4-c]carbazole, also known as ODQ, is a potent and selective inhibitor of the enzyme soluble guanylyl cyclase (sGC). It has been widely used in scientific research to investigate the role of sGC in various physiological and pathological processes.
Mechanism of Action
4-bromo-6-methoxy-7,8,9,10-tetrahydro-6H-[1,2,5]oxadiazolo[3,4-c]carbazole selectively inhibits the heme-containing form of sGC, which is activated by nitric oxide (NO). It binds to the heme group and prevents the binding of NO, thereby inhibiting the production of cGMP. This mechanism of action has been confirmed through biochemical and structural studies.
Biochemical and Physiological Effects:
This compound has been shown to have a wide range of biochemical and physiological effects, including inhibition of platelet aggregation, vasodilation, and modulation of neurotransmission. It has also been shown to have anti-inflammatory and anti-tumor properties, making it a potential therapeutic agent for various diseases.
Advantages and Limitations for Lab Experiments
4-bromo-6-methoxy-7,8,9,10-tetrahydro-6H-[1,2,5]oxadiazolo[3,4-c]carbazole is a highly selective and potent inhibitor of sGC, making it a valuable tool for studying the role of this enzyme in various physiological and pathological processes. However, its use is limited by its relatively short half-life and potential toxicity at high concentrations. Careful dosing and monitoring is required to ensure accurate and reproducible results.
Future Directions
There are many potential future directions for research involving 4-bromo-6-methoxy-7,8,9,10-tetrahydro-6H-[1,2,5]oxadiazolo[3,4-c]carbazole, including the development of more potent and selective inhibitors of sGC, the investigation of its therapeutic potential in various diseases, and the elucidation of its role in various physiological processes. Further studies are also needed to better understand the mechanisms underlying its anti-inflammatory and anti-tumor properties, and to explore its potential as a therapeutic agent in these contexts.
Synthesis Methods
4-bromo-6-methoxy-7,8,9,10-tetrahydro-6H-[1,2,5]oxadiazolo[3,4-c]carbazole can be synthesized through a multi-step process involving the reaction of 3-bromo-4-methoxyaniline with ethyl 2-oxo-2H-chromene-3-carboxylate, followed by cyclization and oxidation steps. The final product can be obtained in high yield and purity through column chromatography and recrystallization.
Scientific Research Applications
4-bromo-6-methoxy-7,8,9,10-tetrahydro-6H-[1,2,5]oxadiazolo[3,4-c]carbazole has been used extensively in scientific research as a tool to investigate the role of sGC in various physiological and pathological processes. It has been shown to inhibit the production of cyclic guanosine monophosphate (cGMP), a key signaling molecule involved in many cellular processes, including vasodilation, platelet aggregation, and neurotransmission. By inhibiting sGC, this compound can modulate these processes and provide insights into their underlying mechanisms.
properties
IUPAC Name |
4-bromo-6-methoxy-7,8,9,10-tetrahydro-[1,2,5]oxadiazolo[3,4-c]carbazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12BrN3O2/c1-18-17-9-5-3-2-4-7(9)11-10(17)6-8(14)12-13(11)16-19-15-12/h6H,2-5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFLMQFJXIIWGBG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CON1C2=C(CCCC2)C3=C1C=C(C4=NON=C34)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12BrN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[5-(2-methoxyphenyl)-2H-tetrazol-2-yl]acetic acid](/img/structure/B5710339.png)
![4-{[(3,5-dichloro-4-hydroxyphenyl)amino]carbonyl}phenyl acetate](/img/structure/B5710342.png)
![3-[3-(4-ethylphenyl)-1-phenyl-1H-pyrazol-4-yl]acrylic acid](/img/structure/B5710346.png)
![2-[(1-methyl-1H-benzimidazol-2-yl)thio]-N'-(3-phenoxybenzylidene)acetohydrazide](/img/structure/B5710354.png)



![4-[benzyl(methylsulfonyl)amino]-N-[4-(1-piperidinylsulfonyl)phenyl]benzamide](/img/structure/B5710389.png)



![N-(4-{N-[(2-phenylcyclopropyl)carbonyl]ethanehydrazonoyl}phenyl)-2-furamide](/img/structure/B5710413.png)

![5-[(2,7-diethoxy-1-naphthyl)methylene]-2,4-imidazolidinedione](/img/structure/B5710437.png)